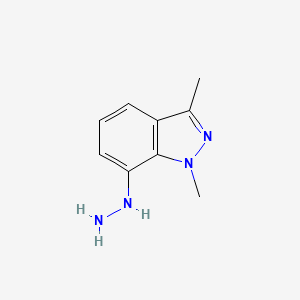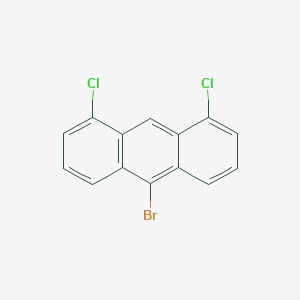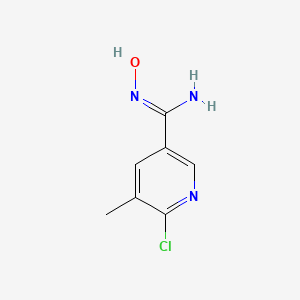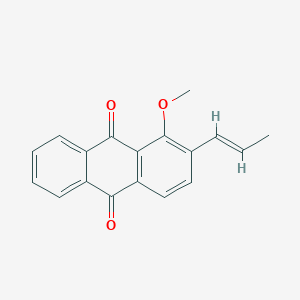
1-Methoxy-2-(prop-1-en-1-yl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-(prop-1-en-1-yl)anthracene-9,10-dione: is a chemical compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(prop-1-en-1-yl)anthracene-9,10-dione can be synthesized through various methods. One common method involves the oxidation of anthracene derivatives. For instance, the oxidation of 1-methoxyanthracene with suitable oxidizing agents can yield the desired compound .
Industrial Production Methods: Industrial production of anthracene derivatives often involves large-scale oxidation processes. For example, the gas-phase oxidation of anthracene in the presence of catalysts such as vanadium pentoxide (V2O5) at high temperatures can produce anthracene-9,10-dione derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-(prop-1-en-1-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The methoxy and prop-1-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products:
Oxidation: Produces more oxidized anthracene derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in various substituted anthracene derivatives depending on the substituents used.
Scientific Research Applications
1-Methoxy-2-(prop-1-en-1-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(prop-1-en-1-yl)anthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparison with Similar Compounds
Anthraquinone: A well-known anthracene derivative with similar photophysical properties.
9,10-Dioxoanthracene: Another anthracene derivative with applications in organic electronics.
1-Hydroxy-2,3-dimethylanthracene-9,10-dione: A derivative with different substituents but similar core structure
Uniqueness: 1-Methoxy-2-(prop-1-en-1-yl)anthracene-9,10-dione is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in organic electronics and photophysical studies .
Properties
Molecular Formula |
C18H14O3 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1-methoxy-2-[(E)-prop-1-enyl]anthracene-9,10-dione |
InChI |
InChI=1S/C18H14O3/c1-3-6-11-9-10-14-15(18(11)21-2)17(20)13-8-5-4-7-12(13)16(14)19/h3-10H,1-2H3/b6-3+ |
InChI Key |
AAOXKOMHXICCCV-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C=C/C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC |
Canonical SMILES |
CC=CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Difluoro-1H-benzo[d]imidazole](/img/structure/B13125966.png)

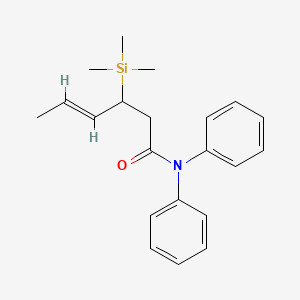
![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)



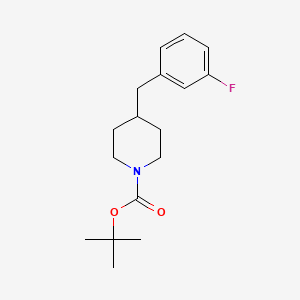
![6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13126009.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13126030.png)
